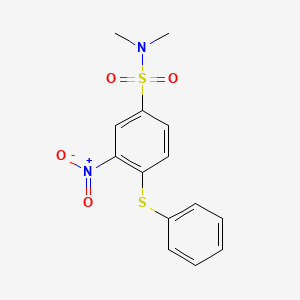
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is an organic compound with a complex structure that includes nitro, phenylsulfanyl, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide typically involves the nitration of a precursor compound followed by sulfonation and subsequent dimethylation. One common method involves the nitration of 4-phenylsulfanylbenzenesulfonamide using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or a similar methylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative under strong acidic conditions.
Substitution: The phenylsulfanyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Concentrated sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid.
Major Products:
Amino derivatives: from the reduction of the nitro group.
Sulfonic acid derivatives: from the reduction of the sulfonamide group.
Halogenated compounds: from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial activity .
Comparación Con Compuestos Similares
- N,N-dimethyl-4-nitroaniline
- N,N-dimethyl-4-nitrobenzenamine
- N,N-dimethyl-4-nitrobenzenesulfonamide
Comparison: N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances its potential for electrophilic substitution reactions and increases its overall stability .
Propiedades
Fórmula molecular |
C14H14N2O4S2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-nitro-4-phenylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S2/c1-15(2)22(19,20)12-8-9-14(13(10-12)16(17)18)21-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
SFXOANZONUTYSM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
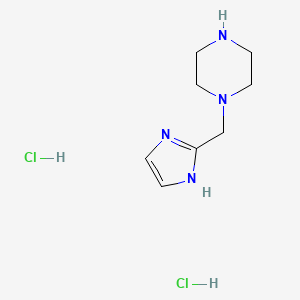
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)

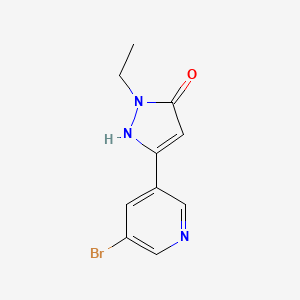
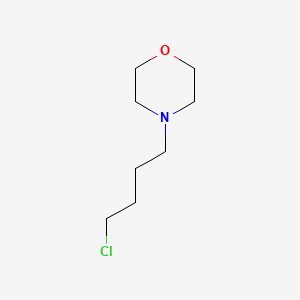
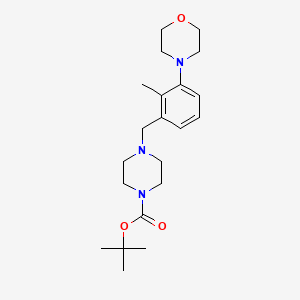

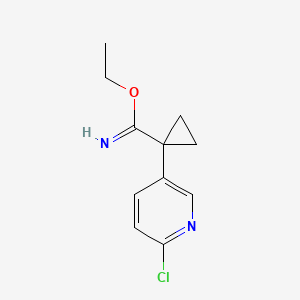
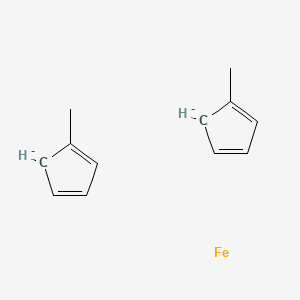
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
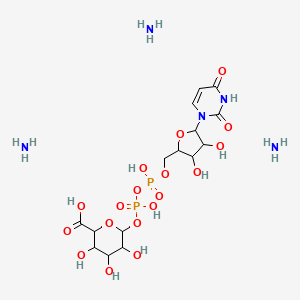
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
